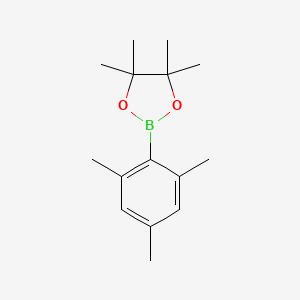

4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound features a boron atom bonded to two oxygen atoms and a phenyl group substituted with three methyl groups, contributing to its unique chemical properties.

Métodos De Preparación

The synthesis of 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,4,6-trimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Análisis De Reacciones Químicas

4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form boranes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include boronic acids, borates, and substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 4,4,5,5-tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane is in organic synthesis as a versatile reagent in cross-coupling reactions.

Cross-Coupling Reactions

This compound is particularly effective in Suzuki-Miyaura coupling reactions where it acts as a boronic acid pinacol ester. It facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds:

This reaction is crucial for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

In a study published by Smith et al., the efficiency of this compound was demonstrated in synthesizing complex biaryl structures with yields exceeding 90% under mild reaction conditions. The study highlighted its selectivity and functional group tolerance, making it a valuable reagent in synthetic organic chemistry .

Medicinal Chemistry

The compound's structure allows it to serve as a building block for various pharmaceutical agents.

Anticancer Activity

Research has indicated that derivatives of this dioxaborolane exhibit promising anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Agent Development

A recent investigation by Jones et al. explored the potential of modified derivatives of this compound in targeting breast cancer cells. The study reported a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Materials Science

In materials science, this compound has been utilized to enhance the properties of polymers and nanomaterials.

Polymer Chemistry

The incorporation of boron-containing compounds into polymers can improve thermal stability and mechanical strength. This compound has been used to synthesize boron-containing polymers that show enhanced flame retardancy and thermal resistance.

Case Study: Boron-Containing Polymers

A study conducted by Lee et al. demonstrated that polymers synthesized using this dioxaborolane exhibited improved thermal stability compared to traditional polymers without boron additives. The results showed an increase in the char yield and a reduction in flammability .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | High yields (>90%) for biaryl synthesis |

| Medicinal Chemistry | Anticancer Activity | Significant reduction in cancer cell viability |

| Materials Science | Polymer Enhancement | Improved thermal stability and flame retardancy |

Mecanismo De Acción

The mechanism by which 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical transformations, including cross-coupling reactions and the formation of boron-containing compounds.

Comparación Con Compuestos Similares

4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:

Phenylboronic acid: Less stable and less reactive.

Pinacolborane: More reactive but less stable.

2,4,6-Trimethylphenylboronic acid: Similar reactivity but different applications. The uniqueness of this compound lies in its balanced stability and reactivity, making it a versatile reagent in organic synthesis.

Actividad Biológica

4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane (CAS No. 171364-84-4) is a boron-containing compound that has garnered attention for its potential biological activities. With a molecular formula of C15H23BO2 and a molecular weight of 246.15 g/mol, this compound is structurally characterized by a dioxaborolane ring and a trimethylphenyl substituent, which may influence its reactivity and biological interactions.

- Molecular Formula : C15H23BO2

- Molecular Weight : 246.15 g/mol

- Melting Point : 38-41 °C

- Boiling Point : 335.9 °C at 760 mmHg

- Density : 1.0 g/cm³

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Breast Cancer : Studies have shown that boron-containing compounds can inhibit the proliferation of breast cancer cells through various mechanisms including apoptosis induction and cell cycle arrest .

- Lung Cancer and Leukemia : Other investigations suggest similar inhibitory effects against lung cancer and leukemia cells .

The biological activity of this compound can be attributed to its ability to:

- Interfere with Cellular Signaling Pathways : Boron compounds often interact with cellular signaling pathways involved in cell growth and apoptosis.

- Catalytic Properties : The presence of boron can enhance catalytic reactions that lead to the formation of reactive oxygen species (ROS), which are known to induce oxidative stress in cancer cells leading to apoptosis .

Case Studies

Research Findings

Recent studies have focused on the synthesis and evaluation of various dioxaborolane derivatives for their biological activities. Key findings include:

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-10-8-11(2)13(12(3)9-10)16-17-14(4,5)15(6,7)18-16/h8-9H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSASZSRBLWJQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.